2-Methyl-4-phenylquinolin-8-ol
Overview
Description
2-Methyl-4-phenylquinolin-8-ol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. This compound features a quinoline core with a methyl group at the 2-position, a phenyl group at the 4-position, and a hydroxyl group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylquinolin-8-ol can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method is the Pfitzinger reaction, which involves the condensation of isatin with acetophenone derivatives in the presence of a base .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are frequently utilized . Green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are also gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 5- and 7-positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate catalysts.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-Methyl-4-phenylquinolin-8-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are investigated for their potential as antimalarial, anticancer, and antimicrobial agents.
Industry: It is used in the development of dyes, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenylquinolin-8-ol involves its interaction with various molecular targets. The hydroxyl group at the 8-position can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the phenyl and hydroxyl groups, resulting in different biological activities.
4-Phenylquinoline: Lacks the methyl and hydroxyl groups, affecting its chemical reactivity.
8-Hydroxyquinoline: Lacks the methyl and phenyl groups, widely used as a chelating agent.
Uniqueness
2-Methyl-4-phenylquinolin-8-ol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, while the phenyl group increases its hydrophobicity and potential for π-π interactions .
Biological Activity
2-Methyl-4-phenylquinolin-8-ol is a heterocyclic compound belonging to the quinoline family, characterized by a methyl group at the 2-position, a phenyl group at the 4-position, and a hydroxyl group at the 8-position. This unique structure endows it with a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has shown potential in various therapeutic areas, including anticancer, antimicrobial, and enzyme inhibition studies.
The molecular formula of this compound is C_15H_13N_O, with a molecular weight of 235.28 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can lead to the formation of diverse derivatives with distinct biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity to proteins and nucleic acids. Additionally, the quinoline core can intercalate with DNA, potentially disrupting cellular processes such as replication and transcription. These interactions may inhibit enzyme activity or induce apoptosis in cancer cells.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound and its derivatives. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
11e | COLO205 | <1 | Disrupts microtubule assembly |
CHM-1 | COLO205 | 0.32 | Inhibits polymerization of microtubules |
HPK | H460 | 0.4–1.0 | Induces G2/M arrest and apoptosis through cyclin regulation |
These studies highlight the potential of quinoline derivatives as novel anticancer agents .
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have also been explored. For example, compounds similar to this compound exhibit activity against various bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or enzymatic pathways critical for microbial survival .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of quinoline derivatives has revealed that modifications at specific positions significantly influence their biological activity. For instance:
- Hydroxyl Group : Enhances hydrogen bonding capabilities.
- Phenyl Group : Increases hydrophobic interactions and π–π stacking with aromatic amino acids in proteins.
This understanding allows for the rational design of more potent derivatives by optimizing these substituents .
Case Studies
- In Vitro Studies : A study evaluated various derivatives of quinoline compounds for their anticancer activity using the National Cancer Institute's NCI-60 human cancer cell line panel. Compounds were tested for their ability to inhibit cell proliferation, showing promising results for several analogs of this compound .
- Mechanistic Insights : Another study demonstrated that certain derivatives induced apoptosis in cancer cells through intrinsic and extrinsic signaling pathways, confirming their potential as effective cancer therapeutics.
Properties
IUPAC Name |
2-methyl-4-phenylquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11-10-14(12-6-3-2-4-7-12)13-8-5-9-15(18)16(13)17-11/h2-10,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZMDIIFEXMVJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598982 | |
Record name | 2-Methyl-4-phenylquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179626-99-4 | |
Record name | 2-Methyl-4-phenylquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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